Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
Description
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a malonate ester derivative featuring two distinct unsaturated substituents: a pent-1-en-1-yl (alkenyl) group and a prop-1-yn-1-yl (propargyl, alkynyl) group. Its structure combines both a five-carbon alkene and a three-carbon alkyne, making it a hybrid molecule with unique electronic and steric properties. Malonate esters are widely used in organic synthesis as versatile intermediates for C–C bond-forming reactions, such as Michael additions, Knoevenagel condensations, and cyclopropanations. The mixed substituents in this compound may confer distinct reactivity compared to symmetric analogs, enabling selective transformations in complex syntheses .
Properties
CAS No. |
656234-72-9 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
diethyl 2-pent-1-enyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C15H22O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h10,12H,5,7-9H2,1-4H3 |
InChI Key |
SSZCVBKEOPLMJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C#CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation with Propargyl Bromide
Reagents : Diethyl malonate, propargyl bromide, sodium ethoxide (NaOEt), anhydrous ethanol.
Mechanism :
- Deprotonation : NaOEt generates the malonate enolate at the α-position.
- SN2 Reaction : The enolate attacks propargyl bromide, forming diethyl 2-(prop-1-yn-1-yl)malonate.
Procedure :
- Diethyl malonate (1.0 equiv) is dissolved in ethanol, treated with NaOEt (1.1 equiv) at 0°C, and stirred for 30 min.
- Propargyl bromide (1.2 equiv) is added dropwise, and the mixture is refluxed for 6–12 h.
- Workup involves neutralization with HCl, extraction with ethyl acetate, and distillation under reduced pressure (yield: 75–85%).
Second Alkylation with Pent-1-en-1-yl Bromide
Reagents : Diethyl 2-(prop-1-yn-1-yl)malonate, pent-1-en-1-yl bromide, lithium diisopropylamide (LDA), tetrahydrofuran (THF).
Challenges : The remaining α-hydrogen is less acidic (pKa ≈ 16–18), necessitating stronger bases like LDA.
Procedure :
- The mono-alkylated ester (1.0 equiv) is dissolved in THF, cooled to −78°C, and treated with LDA (1.1 equiv).
- Pent-1-en-1-yl bromide (1.5 equiv) is added, and the reaction is warmed to room temperature over 12 h.
- Isolation via column chromatography (hexane/ethyl acetate) yields the target compound (yield: 60–70%).
Limitations :
- Low availability of pent-1-en-1-yl bromide.
- Competing elimination reactions at elevated temperatures.
Palladium-Catalyzed Allylic Alkylation
Synthesis of Mono-Alkylated Intermediate
As described in Section 1.1, diethyl 2-(prop-1-yn-1-yl)malonate is prepared.
Allylic Substitution with Pent-1-en-1-yl Carbonate
Reagents : Diethyl 2-(prop-1-yn-1-yl)malonate, pent-1-en-1-yl ethyl carbonate, Pd(PPh3)4, bis(trimethylsilyl)acetamide (BSA), THF.
Mechanism :
- Oxidative Addition : Pd(0) inserts into the C–O bond of the allylic carbonate, forming a π-allyl-Pd complex.
- Enolate Formation : BSA deprotonates the malonate, generating a nucleophilic enolate.
- Nucleophilic Attack : The enolate attacks the π-allyl-Pd complex, releasing CO32− and Pd(0).
Procedure :
- The mono-alkylated malonate (1.0 equiv), Pd(PPh3)4 (5 mol%), and BSA (2.0 equiv) are stirred in THF under N2.
- Pent-1-en-1-yl ethyl carbonate (1.5 equiv) is added, and the mixture is refluxed for 24 h.
- Purification via silica gel chromatography affords the product (yield: 70–80%).
Advantages :
- Avoids stoichiometric strong bases.
- Compatible with thermally sensitive substrates.
One-Pot Double Alkylation Strategy
Simultaneous Use of Propargyl and Allylic Electrophiles
Reagents : Diethyl malonate, propargyl bromide, pent-1-en-1-yl bromide, NaH, dimethylformamide (DMF).
Procedure :
- Diethyl malonate (1.0 equiv) is treated with NaH (2.2 equiv) in DMF at 0°C.
- Propargyl bromide (1.1 equiv) and pent-1-en-1-yl bromide (1.1 equiv) are added sequentially.
- After 24 h at 25°C, the mixture is quenched with water and extracted (yield: 50–60%).
Challenges :
- Poor regioselectivity due to competing reactions.
- Over-alkylation or elimination side products.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 60–70% | NaOEt/LDA, reflux | High selectivity | Requires pent-1-en-1-yl bromide |
| Pd-Catalyzed Allylation | 70–80% | Pd(PPh3)4, THF, reflux | Mild conditions, broad substrate scope | Cost of Pd catalysts |
| One-Pot Double Alkylation | 50–60% | NaH, DMF, 25°C | Simplified workflow | Low yield, side reactions |
Mechanistic Considerations and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkenyl and alkynyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s alkenyl and alkynyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to other diethyl malonate derivatives, particularly those with unsaturated substituents. A key analog is diethyl 2,2-bis(prop-2-ynyl)propanedioate (CAS 2689-88-5), which replaces the alkenyl group with a second propargyl group . Below is a comparative analysis:
Key Research Findings
Electronic Effects : The asymmetric substitution in the target compound creates a polarized malonate core. The alkynyl group withdraws electron density via conjugation, while the alkenyl group donates electrons inductively. This contrast may enhance nucleophilic attack at specific positions, unlike symmetric analogs where reactivity is homogenized .
Thermal Stability : Alkynyl-substituted malonates (e.g., diethyl dipropargylmalonate) are prone to polymerization under heat or light due to the reactive triple bond. The pentenyl group in the target compound likely mitigates this instability, improving shelf life .
Crystallographic Behavior : Symmetric alkynyl malonates (e.g., CAS 2689-88-5) often form ordered crystals due to their linear geometry, aiding in X-ray structure determination. The mixed substituents in the target compound may reduce crystallinity, complicating structural validation without advanced software like SHELXL .
Data Tables
Comparative Physical Properties
Biological Activity
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound notable for its unique structure, which features both alkyne and alkene functional groups. This compound has garnered attention in recent research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to explore the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the alkyne and alkene groups allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis. The compound's structure can be summarized as follows:
| Functional Group | Description |
|---|---|
| Alkyne | Prop-1-yn-1-yl group |
| Alkene | Pent-1-en-1-yl group |
| Backbone | Propanedioate |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
A study published in 2024 highlighted that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.
Anticancer Activity
The anticancer potential of diethyl (pent-1-en-1-yl)(prop-1-yn-1-y)propanedioate has also been explored. Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In a case study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .
The biological activity of diethyl (pent-1-en-1-y)(prop-1-y)propanedioate is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, modulating enzyme activities or inhibiting specific pathways. The hydrolysis of ester groups can release active metabolites that further interact with biological targets.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by covalently modifying active sites.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer cells.
Comparative Analysis
To better understand the unique properties of diethyl (pent-1-en-1-y)(prop-1-y)propanedioate, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl methyl(pent-1-y)(propanedioate) | Contains a methyl group instead of another alkyne | |
| Dimethyl propargylmalonate | Lacks the pentenyl group; simpler structure | |
| Diethyl (3-bromopropyl)(prop - 1-en - 1 - y)propanedioate | Contains bromine; alters reactivity significantly |
Synthesis Pathways
The synthesis of diethyl (pent-1-en-1-y)(prop - 1 - y)propanedioate typically involves alkylation reactions using diethyl propanedioate as a starting material. A common synthetic route includes:
Reagents:
- Diethyl propanedioate
- Pentene and propyne derivatives
- Aprotic solvents (e.g., DMSO or THF)
Procedure:
The reaction is conducted under inert conditions to prevent oxidation, allowing for the introduction of both pentenyl and propargyl groups onto the propanedioate framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
